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Compound of Interest

Compound Name: Cadisegliatin

Cat. No.: B8750108

This technical support center provides researchers, scientists, and drug development
professionals with essential information for investigating Cadisegliatin (TTP399). The following
troubleshooting guides and frequently asked questions (FAQs) are designed to support the
optimization of Cadisegliatin dosage in experimental settings, with a primary focus on
minimizing the risk of hypoglycemia.

Frequently Asked Questions (FAQs)

Q1: What is Cadisegliatin and what is its primary mechanism of action?

Al: Cadisegliatin (formerly TTP399) is an investigational, orally administered, liver-selective
glucokinase activator.[1] Its primary mechanism of action is to enhance the activity of
glucokinase, a key enzyme in the liver that acts as a glucose sensor and facilitates the
conversion of glucose to glucose-6-phosphate.[2] By activating glucokinase, Cadisegliatin
promotes glucose uptake by the liver from the bloodstream and its subsequent storage as
glycogen. This action helps to regulate blood glucose levels.

Q2: What is the rationale for using Cadisegliatin as an adjunct to insulin therapy in Type 1
Diabetes (T1D)?

A2: In individuals with T1D, insulin therapy is essential but can be challenging to manage, with
a significant risk of hypoglycemic events. Cadisegliatin's liver-selective action offers a
complementary mechanism to insulin. By promoting hepatic glucose uptake in a glucose-

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8750108?utm_src=pdf-interest
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8057494/
https://ir.vtvtherapeutics.com/news-releases/news-release-details/vtv-therapeutics-presents-additional-positive-data-phase-2
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

dependent manner, it has the potential to improve glycemic control and reduce the incidence of
hypoglycemia, a common and serious complication of insulin therapy.[3]

Q3: What were the key findings from the Phase 2 Simplici-T1 trial regarding Cadisegliatin's
effect on hypoglycemia?

A3: The Phase 2 Simplici-T1 trial demonstrated that adjunctive therapy with Cadisegliatin in
patients with T1D resulted in a statistically significant 40% reduction in the frequency of
hypoglycemic events compared to placebo. Furthermore, the study showed a reduction in
HbAlc levels and an increase in the time spent in the normal glycemic range.

Q4: What dosages of Cadisegliatin are being investigated in the Phase 3 CATT1 clinical trial?

A4: The Phase 3 CATT1 (Cadisegliatin as Adjunctive Therapy to Insulin in Participants With
Type 1 Diabetes) trial is evaluating two dosage regimens of Cadisegliatin: 800 mg
administered once daily (QD) and 800 mg administered twice daily (BID), compared to a
placebo group.

Q5: What is the primary endpoint of the Phase 3 CATT1 trial?

A5: The primary efficacy endpoint of the CATTL1 trial is the incidence of Level 2 (clinically
significant hypoglycemia, blood glucose <54 mg/dL) or Level 3 (severe hypoglycemia requiring
external assistance) hypoglycemic events in participants treated with Cadisegliatin compared
to those receiving placebo.

Data Presentation

Table 1: Summary of Key Quantitative Data from the Phase 2 Simplici-T1 Trial of Cadisegliatin
(TTP399)
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Cadisegliatin
Parameter Placebo p-value Reference(s)
(800 mg QD)
Reduction in )
] 40% reduction
Hypoglycemic - -
vs. placebo
Events
Change in
-0.7% - 0.03
HbAlc (Part 1)
Change in
HbAlc (Part 2,
-0.32% - 0.001
placebo-
subtracted)
Increase in Daily
Time in Range ~2 hours - 0.03
(70-180 mg/dL)
Reduction in
Daily Mealtime
11% - 23% 4% 0.02

Bolus Insulin

Dose

Note: The Phase 3 CATT1 trial is ongoing, and as of late 2025, the results have not yet been
publicly released. The primary endpoint of this trial is the incidence of Level 2 or Level 3
hypoglycemia.

Experimental Protocols
1. Protocol for In Vivo Assessment of Hypoglycemia Risk

This protocol outlines a general procedure for evaluating the hypoglycemic potential of
Cadisegliatin in a preclinical animal model of Type 1 Diabetes.

e Model: Streptozotocin (STZ)-induced diabetic mice or rats.

o Acclimatization: Animals should be acclimatized for at least one week before the experiment.
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e Grouping:

o

Vehicle control (e.g., 0.5% methylcellulose)

[¢]

Cadisegliatin low dose (e.g., dose scaling from human equivalent)

[¢]

Cadisegliatin high dose (e.g., 800 mg/kg, scaled)

[e]

Insulin-only control

o

Cadisegliatin + Insulin

e Procedure:

Fast animals for 4-6 hours.

[e]

o Administer Cadisegliatin or vehicle via oral gavage.

o Administer a standardized dose of insulin subcutaneously 30 minutes after Cadisegliatin
administration.

o Monitor blood glucose levels at baseline (t=0) and at regular intervals (e.g., 15, 30, 60, 90,
120, 180, 240 minutes) post-insulin injection using a handheld glucometer.

o Record the incidence and severity of hypoglycemic events (blood glucose < 54 mg/dL).
o Observe animals for clinical signs of hypoglycemia (e.qg., lethargy, seizures).

o Data Analysis: Compare the nadir blood glucose, the area under the curve for glucose, and
the frequency of hypoglycemic events between groups.

2. Protocol for Continuous Glucose Monitoring (CGM) Data Analysis

This protocol provides a framework for analyzing CGM data from clinical or preclinical studies
investigating Cadisegliatin.

o Data Collection: Utilize a continuous glucose monitoring system to collect interstitial glucose
readings at regular intervals (e.g., every 5 minutes) for the duration of the study.
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o Data Preprocessing:

o Calibrate CGM data with self-monitoring of blood glucose (SMBG) readings as per the

manufacturer's instructions.

o Address any data gaps or artifacts according to a predefined statistical analysis plan.

o Key Metrics for Analysis:

o Time in Range (TIR): Percentage of time spent within the target glycemic range (e.g., 70-

180 mg/dL).

o Time Below Range (TBR): Percentage of time spent below the hypoglycemic threshold
(e.g., <70 mg/dL and <54 mg/dL).

o Time Above Range (TAR): Percentage of time spent in hyperglycemia.

o Glycemic Variability: Calculated using metrics such as standard deviation (SD) or

coefficient of variation (CV) of glucose readings.

o Mean Amplitude of Glycemic Excursions (MAGE): Measures the average magnitude of

significant glucose fluctuations.

 Statistical Analysis: Compare the changes in these metrics from baseline and between

treatment groups using appropriate statistical tests (e.g., t-tests, ANOVA, mixed-effects

models).
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Click to download full resolution via product page

Caption: Cadisegliatin's Mechanism of Action in the Liver.
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Caption: Clinical Trial Workflow for Cadisegliatin.

Troubleshooting Guides

Issue 1: High Variability in Blood Glucose Readings
o Possible Cause: Inconsistent timing of drug administration, feeding, or insulin injection.

o Troubleshooting Steps:

[¢]

Ensure strict adherence to the dosing and feeding schedule.

o

Standardize the route and technique of administration for both Cadisegliatin and insulin.

o

Verify the calibration and proper functioning of glucometers or CGM devices.

[¢]

In animal studies, ensure homogenous mixing of the drug formulation.
Issue 2: Unexpectedly High Incidence of Hypoglycemia

o Possible Cause: Incorrect dosage calculation, synergistic effects with other medications, or
compromised hepatic function in the experimental model.

e Troubleshooting Steps:
o Double-check all dosage calculations and dilutions.

o Review the literature for potential drug-drug interactions with Cadisegliatin or other
glucokinase activators.

o Assess baseline liver function in animal models to ensure there are no pre-existing
conditions that could affect drug metabolism.

o Consider a dose-response study to identify a more optimal therapeutic window with a
lower risk of hypoglycemia.

Issue 3: Lack of Efficacy (No Significant Change in Glycemic Control)
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e Possible Cause: Poor oral bioavailability of the formulation, rapid metabolism of the
compound, or a suboptimal dosage.

e Troubleshooting Steps:
o Verify the stability and solubility of the Cadisegliatin formulation.

o Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism,
and excretion (ADME) profile of Cadisegliatin in the chosen experimental model.

o Consider alternative dosing regimens (e.g., twice daily instead of once daily) to maintain
therapeutic drug levels.

o Ensure that the experimental model is appropriate and displays the expected diabetic
phenotype.

Issue 4: Discrepancies Between CGM and SMBG Data

» Possible Cause: Physiological lag time between interstitial and blood glucose, CGM sensor
calibration issues, or interference with the CGM sensor.

o Troubleshooting Steps:

[e]

Account for the typical 5-15 minute lag time of CGM readings, especially during periods of
rapid glucose change.

o Ensure regular and accurate calibration of the CGM device with a reliable SMBG meter.

o Check for any substances or conditions that might interfere with the CGM sensor's
accuracy (e.g., certain medications, pressure on the sensor).

o Follow the manufacturer's guidelines for sensor placement and maintenance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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